molecular formula C12H28OSi2 B103293 1,1,3,3-Tetraisopropyldisiloxane CAS No. 18043-71-5

1,1,3,3-Tetraisopropyldisiloxane

Cat. No. B103293
CAS RN: 18043-71-5
M. Wt: 244.52 g/mol
InChI Key: GSKVLVXXJRJNAN-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraisopropyldisiloxane is a silicon-based compound that has been explored for its potential as a precursor for various siloxane-based materials. The compound has been utilized in the synthesis of ladder and cage silsesquioxanes, demonstrating its versatility in forming complex silicon-containing structures .

Synthesis Analysis

The synthesis of silsesquioxanes from this compound has been reported, where it reacts with other siloxane precursors to yield cage and ladder structures. For instance, the reaction with 1,2,3,4-tetrahydroxycyclotetrasiloxane in pyridine resulted in the formation of complex siloxane structures with varying yields . Additionally, the synthesis of all four stereoisomers of a related compound, 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane, has been achieved, which further underscores the synthetic utility of these types of compounds .

Molecular Structure Analysis

The molecular structures of the synthesized siloxane compounds have been determined using X-ray crystallography. The crystal structures of the resulting compounds from the synthesis using this compound as a starting material have been reported, revealing the configuration of the silicon atoms and the overall geometry of the molecules . The structures of the stereoisomers of the related cyclotetrasiloxane have also been elucidated, showing unique packing structures due to intermolecular hydrogen bonding .

Chemical Reactions Analysis

This compound has been used in reactions with ribonucleosides and sugar derivatives, leading to products with silyl-protected hydroxy functions. The acid-catalyzed isomerization of the tetraisopropyldisiloxane-1,3-diyl group has been explored for the simultaneous protection of two secondary alcoholic functions . This demonstrates the compound's reactivity and potential as a protecting group in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from this compound have been investigated. For example, disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol synthesized from related compounds have shown solubility in common organic solvents and thermal stability, which could make them suitable as building blocks for ladder oligosilsesquioxanes . The polymerization behavior of a siloxane compound with a similar structure has been studied, revealing insights into the effects of catalyst concentration and steric hindrance on polymer yield and molecular weight .

Scientific Research Applications

Chemical Synthesis and Protection

1,1,3,3-Tetraisopropyldisiloxane has been prominently used in chemical synthesis, particularly as a protective group in the synthesis of various organic compounds. For instance, it has been applied in the protection of hydroxy functions in ribonucleosides and sugar derivatives, demonstrating its utility in the simultaneous protection of primary and secondary hydroxy functions (Verdegaal et al., 1980). It also facilitates the synthesis of membrane substances like phosphatidyl-α-diglucosyl diglyceride, showcasing its role in glycolipid synthesis (Van & Boom, 1981).

Material Science and Organic Chemistry

In material science, this compound is used in the development of silsesquioxanes, contributing to the field of silicon-based materials. This application is highlighted in the synthesis of ladder and cage silsesquioxanes, which are important in the construction of complex silicon-containing structures (Unno et al., 2000). Its role in the formation of enantiomerically pure compounds, as seen in the one-pot formation of methyl 2,3-epoxy-D-xylonate, also underscores its significance in organic chemistry (Wang et al., 1998).

Supramolecular Chemistry

The compound has found application in supramolecular chemistry, particularly in the creation of molecular scaffolds. Its use in the synthesis of mixed-bridge macrocycles, such as 2,14-dithiacalix[4]arene, demonstrates its versatility in creating unique conformers and substitution patterns (Kortus et al., 2021).

Mechanism of Action

Target of Action

1,1,3,3-Tetraisopropyldisiloxane primarily targets hydroxyl groups in organic compounds . It is a silylating reagent, which means it is used to introduce silyl groups into other molecules .

Mode of Action

The compound interacts with its targets by protecting the hydroxyl groups in organic compounds . This is achieved through a process known as silylation, where the hydroxyl groups are replaced with silyl groups .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the silylation of hydroxyl groups . This process alters the properties of the original molecule, often making it more non-polar and volatile . This can have downstream effects on the molecule’s reactivity and stability .

Pharmacokinetics

As a silylating agent, it is likely to be rapidly metabolized and excreted from the body . Its ADME properties would depend on the specific context of its use and the characteristics of the molecule it is silylating .

Result of Action

The result of this compound’s action is the protection of hydroxyl groups in organic compounds . This can have a variety of effects, depending on the specific compound being silylated . For example, it has been used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . It is a moisture-sensitive compound, meaning it can react with water and other sources of moisture . Therefore, it should be stored and used under dry conditions .

Safety and Hazards

The compound is classified as a combustible liquid that causes severe skin burns and eye damage . It should be stored in a cool, well-ventilated place and handled with protective gloves, clothing, and eye/face protection .

properties

InChI

InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKVLVXXJRJNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)O[Si](C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90422616
Record name 1,1,3,3-Tetraisopropyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18043-71-5
Record name 1,1,3,3-Tetraisopropyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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